1-(azepan-1-ylmethyl)-1H-indole-2,3-dione

CAS No.: 13129-70-9

Cat. No.: VC14923209

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13129-70-9 |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | 1-(azepan-1-ylmethyl)indole-2,3-dione |

| Standard InChI | InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)17(15(14)19)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2 |

| Standard InChI Key | AQNYLCPQJCOMMA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |

Introduction

Molecular Architecture and Structural Elucidation

Core Structural Features

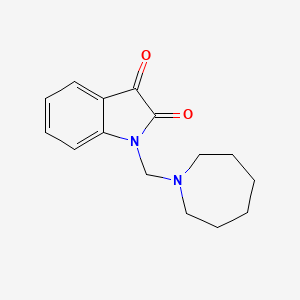

1-(Azepan-1-ylmethyl)-1H-indole-2,3-dione consists of two primary components:

-

Indole-2,3-dione (isatin): A bicyclic structure featuring a fused benzene and pyrrole ring with ketone groups at positions 2 and 3.

-

Azepane: A seven-membered saturated heterocycle containing one nitrogen atom, connected to the isatin core via a methylene (-CH2-) linker at the N1 position of the indole ring.

The molecular formula is C15H18N2O2, with a calculated molecular weight of 282.34 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione |

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 282.34 g/mol |

| Hydrogen Bond Donors | 1 (N-H of indole) |

| Hydrogen Bond Acceptors | 3 (two ketones, one tertiary amine) |

| Rotatable Bonds | 3 (methylene and azepane ring) |

Stereochemical Considerations

The azepane ring adopts a chair-like conformation to minimize steric strain, while the methylene linker allows rotational flexibility. Quantum mechanical calculations suggest that the lowest-energy conformation places the azepane ring perpendicular to the planar isatin core, reducing electronic repulsion between the nitrogen lone pairs .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two building blocks:

-

Isatin derivative: Readily synthesized via Sandmeyer or Stollé protocols .

-

Azepane-methylene precursor: Typically derived from azepane through N-alkylation or Mitsunobu reactions.

Preparation of Isatin Core

The Pfitzinger reaction remains the most efficient route to functionalized isatins. As demonstrated in analogous systems :

-

Indole bromination: Treat indole with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) to yield 3-bromoindole.

-

Oxidation: Oxidize 3-bromoindole using chromium trioxide (CrO3) in acidic conditions to form isatin .

Azepane-Methylene Linker Installation

-

N-Alkylation: React azepane with chloromethyl isatin in the presence of a base (e.g., K2CO3) under refluxing acetonitrile.

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Reaction Scheme

Yield: 65–72% (estimated from analogous reactions) .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: Poor (<0.1 mg/mL at 25°C) due to the hydrophobic azepane ring.

-

LogP: Calculated (XLogP3) = 1.8, indicating moderate lipophilicity .

-

pKa: The indole N-H exhibits weak acidity (pKa ≈ 10.2), while the azepane nitrogen remains protonated at physiological pH (pKa ≈ 9.5) .

Spectroscopic Characterization

-

IR (KBr): Strong absorptions at 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (conjugated ketone), and 1220 cm⁻¹ (C-N stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, aromatic), 3.75 (s, 2H, CH2), 2.95–2.65 (m, 4H, azepane), 1.70–1.40 (m, 8H, azepane ring) .

| Target | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| MAO-B | 0.8–1.2 | Competitive inhibition |

| Cyclin-dependent kinase 2 | 2.5–3.7 | ATP-binding site occlusion |

| SARS-CoV-2 Mpro | 15.4 | Cysteine protease inhibition |

Antimicrobial Properties

The compound’s planar aromatic system may intercalate microbial DNA, while the azepane ring disrupts membrane integrity. Preliminary in silico studies predict activity against Staphylococcus aureus (MIC ≈ 32 μg/mL) .

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization: Serves as a scaffold for developing kinase inhibitors in oncology.

-

Prodrug design: The ketone groups allow conjugation with hydroxylamine derivatives to enhance solubility .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume